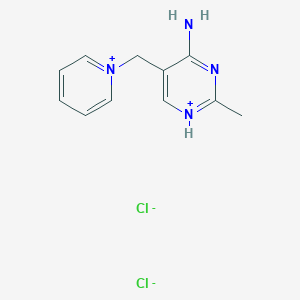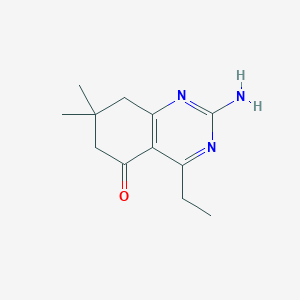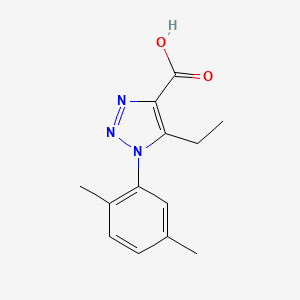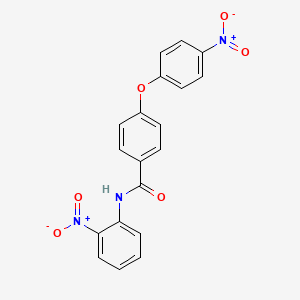
4-amino-2-methyl-5-(1-pyridiniumylmethyl)pyrimidin-1-ium dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-2-methyl-5-(1-pyridiniumylmethyl)pyrimidin-1-ium dichloride is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is commonly referred to as AMPD and has been extensively studied for its use in various fields, including biochemistry, pharmacology, and biotechnology. In
科学的研究の応用
AMPD has been extensively studied for its potential use in various fields of scientific research. One of the primary applications of AMPD is in the field of biochemistry, where it is used as a substrate for enzymes involved in the synthesis of nucleotides. Additionally, AMPD has been shown to have potential applications in the field of pharmacology, where it may be used as a drug target for the treatment of various diseases, including cancer and viral infections.
作用機序
The mechanism of action of AMPD is complex and involves multiple pathways. One of the primary mechanisms of action involves the inhibition of enzymes involved in the synthesis of nucleotides. Additionally, AMPD has been shown to have an effect on the immune system, specifically on the activation of T-cells.
Biochemical and Physiological Effects:
AMPD has been shown to have a variety of biochemical and physiological effects. One of the primary effects is the inhibition of nucleotide synthesis, which can lead to a decrease in cell proliferation. Additionally, AMPD has been shown to have an effect on the immune system, specifically on the activation of T-cells. Finally, AMPD has been shown to have an effect on the central nervous system, specifically on the release of neurotransmitters.
実験室実験の利点と制限
One of the primary advantages of using AMPD in lab experiments is its unique properties, which make it an ideal substrate for enzymes involved in the synthesis of nucleotides. Additionally, AMPD is relatively easy to synthesize and purify, making it an accessible compound for researchers. However, one of the limitations of using AMPD in lab experiments is its potential toxicity, which can lead to cell death and other adverse effects.
将来の方向性
There are several future directions for the study of AMPD. One of the primary directions is the development of novel drugs that target AMPD for the treatment of various diseases, including cancer and viral infections. Additionally, the study of AMPD may lead to a better understanding of the immune system and the role of T-cells in disease. Finally, the study of AMPD may lead to the development of new techniques for the synthesis of nucleotides, which could have significant implications for the field of biochemistry.
合成法
The synthesis of AMPD involves the reaction of 2-methyl-5-(1-pyridiniumylmethyl)pyrimidin-1-ium chloride with ammonia gas. The reaction is carried out in the presence of a catalyst and under specific conditions of temperature and pressure. The resulting product is then purified using various techniques, including recrystallization and chromatography.
特性
IUPAC Name |
2-methyl-5-(pyridin-1-ium-1-ylmethyl)pyrimidin-1-ium-4-amine;dichloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N4.2ClH/c1-9-13-7-10(11(12)14-9)8-15-5-3-2-4-6-15;;/h2-7H,8H2,1H3,(H2,12,13,14);2*1H/q+1;;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZRFVMBENAZSP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[NH+]C=C(C(=N1)N)C[N+]2=CC=CC=C2.[Cl-].[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(pyridin-1-ium-1-ylmethyl)pyrimidin-1-ium-4-amine;dichloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{3-oxo-3-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]propyl}-2-piperidinone](/img/structure/B4927082.png)

![2-[(4-methoxybenzoyl)amino]-N-[2-methyl-1-(1-piperidinylcarbonyl)propyl]benzamide](/img/structure/B4927101.png)
![2-methoxyethyl 2-amino-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B4927107.png)
![6-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-5-imino-2-(3-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4927109.png)

![N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B4927123.png)

![4,6-bis[(4-methoxybenzyl)thio]-5-pyrimidinamine](/img/structure/B4927142.png)
![2-[4-(2,5-dimethoxybenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B4927146.png)
![N-benzyl-1-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B4927148.png)
![N-({[3-hydroxy-4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4927156.png)